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Compound of Interest

Compound Name: Dracaenoside F

Cat. No.: B15596173 Get Quote

For professionals in the fields of natural product chemistry, pharmacology, and drug

development, a comprehensive understanding of the spectroscopic data of a novel compound

is paramount for its identification, characterization, and subsequent exploration of its

therapeutic potential. This technical guide provides a detailed overview of the spectroscopic

data for a representative steroidal saponin from the Dracaena genus, presented as a proxy for

Dracaenoside F due to the limited availability of its specific data in public literature. The data

herein is based on the characterization of Angudracanoside A, a structurally related spirostanol

saponin isolated from Dracaena angustifolia.

This guide is structured to provide an in-depth analysis of the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental

protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for the

representative steroidal saponin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data are crucial for the structural elucidation of complex natural products.

The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in

Hertz (Hz).
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Table 1: ¹³C NMR Spectroscopic Data (125 MHz, C₅D₅N)

Position δc (ppm) Position δc (ppm)

1 78.1 20 42.0

2 35.1 21 14.7

3 78.9 22 109.4

4 39.3 23 32.1

5 141.0 24 29.5

6 121.9 25 30.9

7 32.4 26 67.1

8 31.8 27 17.5

9 50.3 Rhamnose

10 37.2 1' 101.8

11 21.3 2' 72.4

12 39.9 3' 72.6

13 40.8 4' 74.0

14 56.5 5' 69.8

15 32.2 6' 18.7

16 81.2 Arabinose

17 63.0 1'' 107.5

18 16.5 2'' 84.1

19 19.6 3'' 76.1

4'' 69.2

5'' 66.2
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Table 2: ¹H NMR Spectroscopic Data (500 MHz, C₅D₅N)

Position δH (ppm) Multiplicity J (Hz)

1 3.85 m

3 4.05 m

6 5.35 br d 5.0

16 4.80 m

18-H₃ 0.88 s

19-H₃ 1.05 s

21-H₃ 1.08 d 7.0

27-H₃ 0.75 d 6.5

Rhamnose

1'-H 4.95 br s

6'-H₃ 1.75 d 6.0

Arabinose

1''-H 4.85 d 7.5

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The

data is presented as absorption band frequencies in wavenumbers (cm⁻¹).

Table 3: Infrared (IR) Absorption Data (KBr Pellet)
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Wavenumber (cm⁻¹) Interpretation

3441 O-H stretching (hydroxyl groups)

1655 C=C stretching (alkene)

1227 S=O stretching (sulfate group)

983, 918, 897, 838
Characteristic of a (25S)-spirostanol moiety

(intensity 918 > 897)

Mass Spectrometry (MS)
High-resolution mass spectrometry is used to determine the exact mass and molecular formula

of the compound.

Table 4: High-Resolution Mass Spectrometry (HR-FABMS) Data

Ion Mode [M - H]⁻ (m/z) Molecular Formula

Negative 813.3418 C₃₉H₅₇O₁₇S

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: NMR spectra were recorded on a Bruker AVANCE 500 spectrometer.

Sample Preparation: The sample was dissolved in deuterated pyridine (C₅D₅N).

¹H NMR: The proton NMR spectra were acquired at 500 MHz. Chemical shifts were

referenced to the residual solvent signal.

¹³C NMR: The carbon NMR spectra were acquired at 125 MHz with complete proton

decoupling. Chemical shifts were referenced to the solvent signal.
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2D NMR: Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation), were performed to establish the connectivity of protons and carbons and

to aid in the complete assignment of the structure.

Infrared (IR) Spectroscopy
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer was used to record the

IR spectrum.

Sample Preparation: The sample was mixed with potassium bromide (KBr) powder and

pressed into a thin pellet.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. The data is

presented in terms of transmittance or absorbance versus wavenumber. The IR (KBr)

spectrum of the representative compound displayed absorptions characteristic for hydroxy

groups (3441 cm⁻¹), a (25S)-spirostanol moiety [983, 918, 897, 838 cm⁻¹ (intensity

918>897)], and a S-O stretching band at 1227 cm⁻¹ indicative of a sulfate group.[1]

Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectra were obtained using a Fast Atom

Bombardment (FAB) mass spectrometer.

Sample Preparation: The sample was dissolved in a suitable matrix, such as glycerol or m-

nitrobenzyl alcohol, and applied to the FAB probe tip.

Ionization: The sample was ionized by bombarding it with a high-energy beam of xenon or

argon atoms.

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was measured. The

negative ion HRFABMS and ¹³C NMR (DEPT) determined the molecular formula of the

representative compound to be C₃₈H₅₈O₁₆S.[1]

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Dracaenoside F.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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